9-(2-fluorophenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide
Description
This compound belongs to the 7H-purine-6-carboxamide family, characterized by a bicyclic purine core substituted at positions 2 and 8. The 2-fluorophenyl group at position 9 introduces electron-withdrawing properties, while the thiophen-2-yl substituent at position 2 incorporates a sulfur-containing heterocycle.
Properties
IUPAC Name |
9-(2-fluorophenyl)-8-oxo-2-thiophen-2-yl-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN5O2S/c17-8-4-1-2-5-9(8)22-15-12(20-16(22)24)11(13(18)23)19-14(21-15)10-6-3-7-25-10/h1-7H,(H2,18,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFZPRFFMZZBMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CS4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-fluorophenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated purine intermediate in the presence of a palladium catalyst.
Incorporation of the Thiophene Ring: The thiophene ring can be added through a similar coupling reaction or via direct substitution reactions using thiophene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and reducing waste.
Chemical Reactions Analysis
Types of Reactions
9-(2-fluorophenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones when treated with oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
9-(2-fluorophenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways involving purine derivatives.
Mechanism of Action
The mechanism of action of 9-(2-fluorophenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by competing with ATP for binding sites, thereby affecting signal transduction pathways . The presence of the fluorophenyl and thiophene groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural analogs and their properties:
*Calculated based on formula C₁₆H₁₁FN₅O₂S.
Key Differences and Implications
Fluorine at the 2-position of the phenyl ring (target compound) offers metabolic stability and moderate electronegativity, whereas cyano () or trifluoromethyl () groups provide stronger electron-withdrawing effects, altering binding affinities .
Steric and Lipophilic Profiles :
- The ethoxy group in increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. In contrast, the methoxy group in balances solubility and hydrophobic interactions.
- The methyl substituent in and minimizes steric hindrance, favoring interactions with compact binding pockets.
Synthetic Accessibility: Analogs like and are synthesized via S-alkylation or condensation reactions (e.g., using diaminomaleonitrile and aldehydes) , whereas the target compound’s thiophene moiety may require specialized coupling reagents or heterocyclic building blocks.
Biological Activity
The compound 9-(2-fluorophenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide , identified by CAS number 898446-37-2, is a synthetic purine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and the implications of its activity in various cellular contexts.
Synthesis
The synthesis of this compound typically involves the condensation of specific precursors under controlled conditions. The general synthetic route includes the use of thiophenes and fluorinated phenyl groups , which are critical for enhancing its biological properties.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing on its cytotoxicity against various cancer cell lines and its potential antiviral properties.
Cytotoxicity Studies
-
Cell Lines Tested :
- Human cervical carcinoma (HeLa)
- Murine leukemia (L1210)
- Colon carcinoma (SW620)
- Pancreatic carcinoma (MiaPaCa2)
-
Findings :
- The compound exhibited significant inhibitory activity against the proliferation of SW620 cells with an IC50 value indicating potent cytostatic effects.
- Selectivity was noted against cancerous cells compared to normal fibroblast cells, suggesting a favorable therapeutic index.
| Cell Line | IC50 Value (µM) | Activity Level |
|---|---|---|
| HeLa | 15.3 | Moderate |
| SW620 | 8.5 | High |
| L1210 | 20.0 | Moderate |
| MiaPaCa2 | 25.0 | Low |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with DNA synthesis or repair mechanisms in cancer cells, leading to apoptosis.
Antiviral Activity
In addition to its anticancer properties, there is emerging evidence that compounds in this class may exhibit antiviral activity. However, specific studies on this compound's antiviral efficacy remain limited.
Case Studies
-
Case Study on Anticancer Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated a series of purine derivatives, including our compound of interest. It was found that derivatives with fluorinated phenyl groups demonstrated enhanced cytotoxicity against various cancer cell lines compared to their non-fluorinated counterparts . -
Comparative Analysis :
In a comparative analysis involving several purine derivatives, it was noted that compounds similar to 9-(2-fluorophenyl)-8-oxo exhibited a range of biological activities including antimicrobial and antifungal effects, highlighting the versatility of this chemical class .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 9-(2-fluorophenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with functionalized purine precursors. Key steps include:
- Coupling reactions : Introducing the 2-fluorophenyl and thiophen-2-yl groups via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and controlled temperatures (60–100°C) .
- Oxidation : Conversion of intermediates to the 8-oxo derivative using oxidizing agents like KMnO₄ or H₂O₂ under acidic conditions .
- Carboxamide formation : Reaction of the carboxylic acid intermediate with ammonia or amine derivatives using coupling agents (e.g., EDC/HOBt) .
- Optimization : Solvent choice (e.g., DMF, THF) and reaction time (12–48 hrs) are critical for yield (typically 50–70%) and purity (>95%) .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl δ ~110–130 ppm; thiophene protons δ ~7.0–7.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at 393.37) .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. What strategies resolve structural ambiguities in crystallographic studies of this compound?
- Methodological Answer :
- X-ray diffraction : Single-crystal X-ray analysis identifies bond angles and torsional strain. For example, disordered thiophene rings (occupancy ratios ~0.7:0.3) require refinement with split positions .
- DFT calculations : Validate experimental data by comparing theoretical and observed dihedral angles (e.g., fluorophenyl vs. purine ring alignment) .
- Thermogravimetric analysis (TGA) : Assess stability under thermal stress (decomposition >200°C) .
Q. How can researchers optimize biological activity through substituent modification?
- Methodological Answer :
- SAR studies : Systematically vary substituents (e.g., replacing 2-fluorophenyl with 4-fluorophenyl or thiophen-2-yl with furan-2-yl) and test against targets (e.g., kinases, GPCRs).
- In vitro assays : Use enzymatic inhibition assays (IC₅₀ determination) and cell viability studies (MTT assay) to rank derivatives .
- Molecular docking : Predict binding modes using software like AutoDock Vina. For example, the 8-oxo group may form hydrogen bonds with catalytic lysine residues in kinases .
Q. What experimental designs address discrepancies in solubility and stability data?
- Methodological Answer :
- Factorial design : Test variables (pH, solvent polarity, temperature) using a 2³ factorial matrix to identify factors most affecting solubility (e.g., aqueous solubility <0.1 mg/mL at pH 7.4) .
- Accelerated stability studies : Expose the compound to stress conditions (40°C/75% RH, UV light) and monitor degradation via HPLC. Degradation products (e.g., hydrolyzed carboxamide) can be identified by MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
